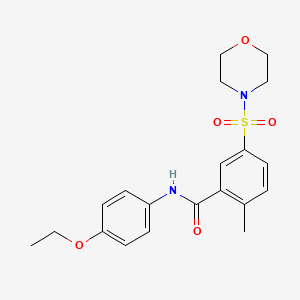
N-(4-ethoxyphenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide, also known as ESI-09, is a small molecule inhibitor that targets RAC1, a protein involved in cell migration, proliferation, and survival. ESI-09 has gained attention as a potential therapeutic agent for cancer and other diseases.
作用機序
N-(4-ethoxyphenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide works by inhibiting the activity of RAC1, a small GTPase protein that plays a key role in regulating cell signaling pathways involved in cell migration, invasion, and proliferation. By blocking RAC1 activity, this compound can prevent cancer cells from spreading and proliferating.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, this compound has also been shown to have other biochemical and physiological effects. For example, it has been found to inhibit the activity of platelet-derived growth factor receptor (PDGFR), a protein involved in the growth and survival of various cell types. This compound has also been shown to have anti-inflammatory properties, which may make it useful for treating inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One advantage of N-(4-ethoxyphenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and modify. It also has a high degree of selectivity for RAC1, which reduces the risk of off-target effects. However, one limitation of this compound is that it has a relatively short half-life, which may limit its effectiveness in vivo. Additionally, its efficacy may be influenced by factors such as cell type and tumor microenvironment.
将来の方向性
There are several potential future directions for research on N-(4-ethoxyphenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide. One area of interest is the development of more potent and selective RAC1 inhibitors, which may have greater efficacy and fewer side effects than this compound. Another direction is the investigation of this compound in combination with other cancer treatments, such as immunotherapy or targeted therapy. Finally, further research is needed to better understand the mechanisms underlying this compound's anti-cancer and anti-inflammatory effects, which may lead to the development of new therapeutic agents.
合成法
The synthesis of N-(4-ethoxyphenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide involves a multistep process that begins with the reaction of 4-ethoxyaniline with 2-chloro-5-nitrobenzoic acid to form 2-methyl-5-(4-ethoxyphenyl)-1,3-benzodioxole-4-carboxylic acid. This intermediate is then converted to the final product, this compound, through a series of reactions involving morpholine, sulfur dioxide, and other reagents.
科学的研究の応用
N-(4-ethoxyphenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide has been studied extensively in the context of cancer research. In particular, it has been shown to inhibit the growth and metastasis of various cancer cell types, including breast, colon, and pancreatic cancer. This compound has also been investigated for its potential to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
N-(4-ethoxyphenyl)-2-methyl-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-3-27-17-7-5-16(6-8-17)21-20(23)19-14-18(9-4-15(19)2)28(24,25)22-10-12-26-13-11-22/h4-9,14H,3,10-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEJVNGCSCKIQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
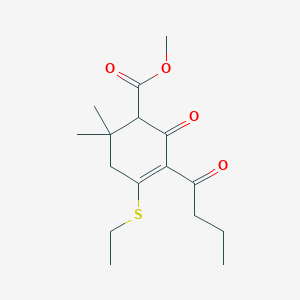
![2-[2-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5161416.png)
![11-(2-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5161425.png)
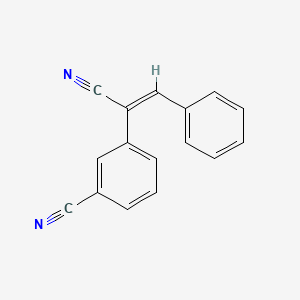

![N-{[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5161455.png)

![N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5161469.png)

![N-(2,4-dichlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B5161484.png)
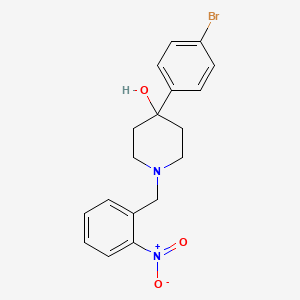
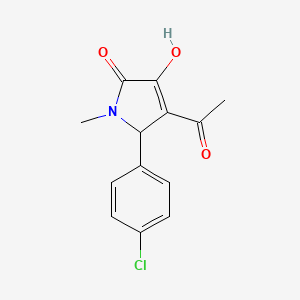
![1-[(4-methoxyphenoxy)acetyl]-4-(2-methylcyclohexyl)piperazine](/img/structure/B5161497.png)

